Bis(4-nitrophenyl) carbonate
Overview
Description
Bis(4-nitrophenyl) carbonate, with the chemical formula C14H9NO7 and CAS registry number 5070-13-3, is a white crystalline solid known for its use as a reagent in organic synthesis . This compound is characterized by its nitrophenyl groups attached to a carbonate moiety. It is commonly used in the preparation of esters and carbonates, as well as in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Bis(4-nitrophenyl) carbonate primarily targets amino acids and amines . It is used as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids . These esters are crucial in peptide synthesis, serving as intermediates in the formation of peptide bonds.
Mode of Action
The compound interacts with its targets through a process known as carbonylation . In this reaction, this compound reacts with amines or amino acids to form symmetrical and unsymmetrical ureas . This reaction is facilitated by the presence of a catalyst .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . The compound serves as a peptide coupling reagent, facilitating the formation of peptide bonds between amino acids. This is crucial for the synthesis of proteins, which are essential for numerous biological functions.
Pharmacokinetics
It is known that the compound is soluble in chloroform and tetrahydrofuran , suggesting that it may be well-absorbed in environments where these solvents are present.
Result of Action
The primary result of the action of this compound is the formation of 4-nitrophenyl esters of N-protected amino acids and symmetrical and unsymmetrical ureas . These compounds are crucial intermediates in peptide synthesis, facilitating the formation of peptide bonds and ultimately leading to the synthesis of proteins.
Action Environment
The action of this compound is influenced by several environmental factors. The compound is sensitive to moisture , suggesting that its stability and efficacy may be reduced in humid environments. Additionally, the compound’s reactivity may be influenced by the presence of certain solvents, as it is soluble in chloroform and tetrahydrofuran . Finally, the compound’s reactivity may be enhanced by the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
Bis(4-nitrophenyl) carbonate plays a significant role in biochemical reactions. It is used in the synthesis of 4-nitrophenyl active esters of amino acids . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through the formation of ureas and esters .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amines to form ureas . This reaction is facilitated by the presence of the nitrophenyl groups, which act as leaving groups, allowing the formation of urea linkages .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known to be moisture sensitive
Metabolic Pathways
It is known to be used in the synthesis of 4-nitrophenyl active esters of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl) carbonate can be synthesized through the reaction of 4-nitrophenol with phosgene or bis(trichloromethyl) carbonate in the presence of a base such as sodium hydroxide . The reaction typically involves the use of a phase transfer catalyst like tetraethylammonium bromide to optimize the interfacial diffusive reaction . The optimal conditions for this synthesis include a reaction temperature of 25°C and a sodium hydroxide concentration of 17%, resulting in a high yield of up to 95.2% .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The use of recoverable solvents like dichloromethane and efficient phase transfer catalysts ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitrophenyl) carbonate undergoes various types of reactions, including:
Substitution Reactions: It reacts with amines to form ureas and with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to produce 4-nitrophenol and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in the synthesis of symmetrical and unsymmetrical ureas.
Alcohols: Used in the preparation of esters.
Bases: Sodium hydroxide is commonly used in the hydrolysis reaction.
Major Products:
Ureas: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-Nitrophenol: Produced during hydrolysis.
Scientific Research Applications
Bis(4-nitrophenyl) carbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bis(pentafluorophenyl) carbonate: Another activated carbonate used in similar applications.
4-Nitrophenyl chloroformate: Used in the preparation of activated esters.
Bis(4-nitrophenyl) phosphate: Employed in the synthesis of phosphate esters.
Uniqueness: Bis(4-nitrophenyl) carbonate is unique due to its high reactivity and versatility in forming both symmetrical and unsymmetrical ureas and esters. Its nitrophenyl groups significantly enhance its electrophilicity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bis(4-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBQROXDOHKANW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198755 | |
Record name | Bis(4-nitrophenyl)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5070-13-3 | |
Record name | Bis(4-nitrophenyl) carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5070-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-nitrophenyl)carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005070133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-nitrophenyl) carbonate | |
Source | DTP/NCI | |
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Record name | Bis(4-nitrophenyl)carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(p-nitrophenyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.433 | |
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Record name | Bis(4-nitrophenyl) carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VR53CW8U7 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(4-nitrophenyl) carbonate?
A1: this compound has the molecular formula C13H8N2O7 and a molecular weight of 304.22 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy to characterize BNPC. [, ] These techniques provide insights into the vibrational modes of the molecule, aiding in structural analysis.
Q3: How does this compound activate hydroxyl groups in supports for enzyme immobilization?
A3: BNPC reacts with hydroxyl groups on supports like Sepharose Cl-4B and Fractogel HW75F under anhydrous conditions. [, ] This reaction forms reactive carbonate esters on the support surface, enabling covalent immobilization of enzymes like Protein A, urease, β-galactosidase, glucose oxidase, and trypsin. [, ]
Q4: Can this compound be used for synthesizing other compounds?
A4: Yes, BNPC serves as a versatile reagent in various synthetic applications. It acts as a coupling agent in peptide synthesis, [, , ] enables the formation of carbamate-linked cytosines, [] and facilitates the synthesis of acyclic adenine 8,N-anhydronucleosides. []
Q5: How does this compound contribute to Lithium-Sulfur battery technology?
A5: When used as an additive in the electrolyte of Lithium-Sulfur batteries, BNPC reacts with soluble lithium polysulfides (Li2Sx). [] This reaction generates insoluble polysulfides, effectively suppressing polysulfide dissolution – a major challenge hindering the performance of these batteries.
Q6: What is the role of this compound in polymer synthesis?
A6: BNPC acts as a monomer in the synthesis of optically active polycarbonates. [, ] It reacts with diols, such as those derived from binaphthol or spirobifluorene, to form polycarbonates with unique chiral properties and potential applications in materials science.
Q7: What is the mechanism of aminolysis of this compound?
A7: The aminolysis of BNPC with secondary alicyclic amines proceeds through a concerted mechanism. [] This means that the bond formation with the amine and bond breaking with the leaving group occur simultaneously in a single step.
Q8: How does the reaction mechanism of this compound compare to its thionocarbonate analogs?
A8: Unlike the concerted mechanism observed for BNPC, the aminolysis of its thionocarbonate analogs, Bis(4-nitrophenyl) thionocarbonate (BNPTOC) and Methyl 4-nitrophenyl thionocarbonate (MNPTOC), proceeds through a stepwise mechanism involving a tetrahedral intermediate. []
Q9: How do micellar environments influence the hydrolysis rate of this compound?
A9: The hydrolysis rate of BNPC is affected by the type of micelles present. While cationic and zwitterionic micelles show similar inhibitory effects on the hydrolysis, anionic micelles like SDS demonstrate a more complex behavior depending on the reaction mechanism. [] Studies in microemulsions further highlight the impact of the interfacial environment on the hydrolysis kinetics. []
Q10: Have computational methods been employed to study this compound?
A10: Yes, computational chemistry techniques, such as density functional theory (DFT), are used to study BNPC. [, ] These methods help predict and understand the molecule's geometry, electronic properties, vibrational frequencies, and nonlinear optical (NLO) behavior.
Q11: Are there any alternatives to this compound for specific applications?
A11: Yes, several alternatives to BNPC exist, particularly in the context of activating hydroxyl groups for immobilization. These alternatives include p-nitrophenylacrylate, methacryloyl chloride, and the aza-arenophilic ligand. [] The choice of the most suitable reagent depends on the specific application, desired reaction conditions, and target molecule properties.
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